Cas no 851049-21-3 (1-cyclobutyl-1,4-diazepane)
1-cyclobutyl-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclobutyl-1,4-diazepane
- 1H-1,4-diazepine, 1-cyclobutylhexahydro-
- LogP
- 1-cyclobutyl[1,4]diazepane
- 1-CYCLOBUTYL-[1,4]DIAZEPANE
- PEUPRRYADLJLAD-UHFFFAOYSA-N
- MFCD09264175
- AKOS011704326
- F8883-5921
- A1-07221
- DB-363506
- EN300-1252103
- BJB04921
- CS-0326268
- G50596
- 851049-21-3
- SCHEMBL524430
- 1-cyclobutyl-1,4-diazepane
-
- MDL: MFCD09264175
- Inchi: 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2
- InChI Key: PEUPRRYADLJLAD-UHFFFAOYSA-N
- SMILES: N1(CCNCCC1)C1CCC1
Computed Properties
- Exact Mass: 154.146998583g/mol
- Monoisotopic Mass: 154.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 15.3Ų
1-cyclobutyl-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991430-10mg |
1-Cyclobutyl-[1,4]diazepane |
851049-21-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C991430-50mg |
1-Cyclobutyl-[1,4]diazepane |
851049-21-3 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C991430-100mg |
1-Cyclobutyl-[1,4]diazepane |
851049-21-3 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM284479-1g |
1-Cyclobutyl-[1,4]diazepane |
851049-21-3 | 95% | 1g |
$488 | 2021-06-09 | |
| abcr | AB369314-1 g |
1-Cyclobutyl-[1,4]diazepane; . |
851049-21-3 | 1 g |
€425.50 | 2023-07-19 | ||
| Chemenu | CM284479-1g |
1-Cyclobutyl-[1,4]diazepane |
851049-21-3 | 95% | 1g |
$574 | 2023-01-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0495-500MG |
1-cyclobutyl-1,4-diazepane |
851049-21-3 | 95% | 500MG |
¥ 2,613.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0495-1G |
1-cyclobutyl-1,4-diazepane |
851049-21-3 | 95% | 1g |
¥ 3,267.00 | 2023-04-13 | |
| abcr | AB369314-5 g |
1-Cyclobutyl-[1,4]diazepane; . |
851049-21-3 | 5 g |
€1,284.60 | 2023-07-19 | ||
| Enamine | EN300-1252103-0.05g |
1-cyclobutyl-1,4-diazepane |
851049-21-3 | 95.0% | 0.05g |
$419.0 | 2025-02-21 |
1-cyclobutyl-1,4-diazepane Suppliers
1-cyclobutyl-1,4-diazepane Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1-cyclobutyl-1,4-diazepane
Introduction to 1-Cyclobutyl-1,4-diazepane (CAS No. 851049-21-3)
1-Cyclobutyl-1,4-diazepane, with the CAS number 851049-21-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutyl group and a diazepane ring, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-cyclobutyl-1,4-diazepane consists of a seven-membered diazepane ring with a cyclobutyl substituent attached to one of the nitrogen atoms. This structure confers specific pharmacological properties that are of interest to researchers and pharmaceutical companies. The cyclobutyl group is known for its conformational flexibility and ability to interact with biological targets in unique ways, which can enhance the compound's binding affinity and selectivity.
Recent studies have explored the potential of 1-cyclobutyl-1,4-diazepane in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as the GABAergic system, which plays a crucial role in regulating neuronal excitability and synaptic transmission. By interacting with GABA receptors, 1-cyclobutyl-1,4-diazepane may have potential as an anxiolytic or anticonvulsant agent.
In addition to its neurological applications, 1-cyclobutyl-1,4-diazepane has been investigated for its potential as an analgesic. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models of chronic pain. The mechanism of action appears to involve the modulation of nociceptive pathways, potentially through interactions with opioid receptors or other pain-related signaling molecules.
The pharmacokinetic properties of 1-cyclobutyl-1,4-diazepane have also been studied in detail. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and has a relatively long half-life, which suggests that it could be administered less frequently in clinical settings. The compound's low toxicity and high therapeutic index further enhance its potential as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-cyclobutyl-1,4-diazepane in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore the compound's therapeutic potential in specific patient populations.
The development of new drugs often involves extensive collaboration between academic researchers and pharmaceutical companies. In the case of 1-cyclobutyl-1,4-diazepane, several research institutions and pharmaceutical companies are working together to advance this compound through the drug development pipeline. These collaborations leverage the expertise of chemists, pharmacologists, and clinicians to optimize the compound's properties and ensure its successful translation from bench to bedside.
Beyond its therapeutic applications, 1-cyclobutyl-1,4-diazepane has also been studied for its potential as a research tool. Its unique structural features make it an excellent ligand for probing the function of specific receptors and signaling pathways in cellular models. By using this compound as a probe, researchers can gain insights into the molecular mechanisms underlying various diseases and develop more targeted therapeutic strategies.
In conclusion, 1-cyclobutyl-1,4-diazepane (CAS No. 851049-21-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various medical conditions.
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